molecular formula C12H15NO2 B8182362 (S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol

(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol

Cat. No.: B8182362
M. Wt: 205.25 g/mol
InChI Key: NHCHOCDSGYNNIS-SNVBAGLBSA-N
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Description

(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an oxazoline ring and a phenol group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Attachment of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the oxazoline ring can interact with nucleophilic sites. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol: The enantiomer of the compound with potentially different biological activities.

    2-(4,5-Dihydrooxazol-2-yl)phenol: A compound lacking the isopropyl group, which may affect its chemical and biological properties.

    4-Isopropylphenol: A simpler compound with only the phenol and isopropyl groups.

Uniqueness

(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, as different enantiomers can exhibit different properties.

Properties

IUPAC Name

2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHOCDSGYNNIS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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